[(4-Ethylphenyl)methyl](3-methylbutan-2-yl)amine
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Overview
Description
(4-Ethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a derivative of amine, characterized by the presence of an ethyl-substituted phenyl group and a methyl-substituted butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)methylamine typically involves the reaction of 4-ethylbenzyl chloride with 3-methylbutan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (4-Ethylphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and energy consumption to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(4-Ethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Ethylphenyl)methylamine can be compared with other similar compounds, such as:
(4-Methylphenyl)methylamine: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
(4-Ethylphenyl)methylamine: Similar structure but with a different substitution pattern on the butyl group.
The uniqueness of (4-Ethylphenyl)methylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C14H23N/c1-5-13-6-8-14(9-7-13)10-15-12(4)11(2)3/h6-9,11-12,15H,5,10H2,1-4H3 |
InChI Key |
LNCQJRHOTVVSDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(C)C(C)C |
Origin of Product |
United States |
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